methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate
Description
Methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate is a brominated Schiff base derivative featuring a phenylacetamide ester core. Key structural elements include:
- (E)-Methylideneamino Schiff base: Connects the bromophenyl moiety to a 3,4,5-trimethoxyphenyl group, enabling π-conjugation and metal coordination.
- Trimethoxyphenyl substituent: Enhances lipophilicity and may influence biological interactions.
While direct crystallographic or synthetic data for this compound are unavailable in the provided evidence, its structural analogs offer insights into its properties and applications.
Properties
IUPAC Name |
methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O5/c1-31-22-12-17(13-23(32-2)26(22)34-4)15-28-21-11-10-19(27)14-20(21)25(29-16-24(30)33-3)18-8-6-5-7-9-18/h5-15,25,29H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXIYHVEQIAPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-aminobenzaldehyde and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction and Alkylation: The Schiff base is then reduced and alkylated to introduce the amino acetate group, resulting in the formation of the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide or potassium thiocyanate.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new Schiff bases or other condensation products.
Scientific Research Applications
Methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Schiff Base vs. Triazole : The target compound’s Schiff base contrasts with the triazole ring in , which confers rigidity and diverse hydrogen-bonding capabilities.
- Ester Functionality : Both the target compound and feature methyl acetate esters, suggesting hydrolytic activation in biological systems.
Reactivity Insights :
Discussion :
Physicochemical Properties
- Crystallinity: The triazole analog crystallizes in a monoclinic C2 system (density 1.405 g/cm³), while the target compound’s crystallinity remains unstudied.
- Solubility : The target’s trimethoxyphenyl group likely reduces aqueous solubility compared to ’s single methoxy group.
- Stability : The Schiff base in the target compound may be prone to hydrolysis under acidic conditions, unlike the triazole in .
Computational and Experimental Gaps
Biological Activity
Chemical Structure and Properties
The compound features a bromo-substituted phenyl group , an aminomethylidene moiety , and a trimethoxyphenyl group . Its molecular formula is , with a molecular weight of approximately 396.28 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that Schiff bases, including derivatives similar to methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate, exhibit significant antioxidant properties. These compounds can scavenge free radicals through mechanisms such as:
- Hydrogen Atom Transfer (HAT)
- Single Electron Transfer (SET)
Studies have shown that these compounds can outperform standard antioxidants in various assays, indicating their potential for therapeutic applications in oxidative stress-related conditions .
Cytotoxicity and Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values : Compounds related to this structure have shown IC50 values ranging from 19.6 µM to 57.7 µM against different cancer cell lines, suggesting moderate to high potency in inhibiting cancer cell proliferation .
Case Study Example : A derivative of this compound demonstrated selective cytotoxicity towards MCF-7 breast cancer cells with an IC50 of 21.1 µM, indicating its potential as an anticancer agent .
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer progression and metabolism:
- Cholinesterase Inhibition : Some derivatives have shown potent inhibition of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .
Mechanistic Insights
The biological activity of this compound may be attributed to:
- Interaction with DNA : Some Schiff bases have been reported to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
